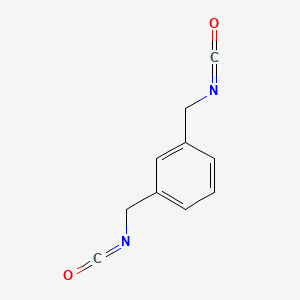
1,3-Bis(isocyanatomethyl)benzene
Cat. No. B1346656
Key on ui cas rn:
3634-83-1
M. Wt: 188.18 g/mol
InChI Key: RTTZISZSHSCFRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05055514
Procedure details


The same isocyanuration reaction as in Production Example 1 was carried out except that 3,290 g of hexamethylene diisocyanate and 210 g of "Takenate 500" (xylylene diisocyanate produced by Takeda Chemical Industry Co., Ltd.) were used instead of 3,500 g of hexamethylene diisocyanate, and the amount of the isocyanuration catalyst used in production Example 1 was changed to 4.7 g. There was obtained 4,219 g of the reaction mixture containing the deactivated catalyst.


Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[CH:6]=[C:5](CN=C=O)[CH:4]=[C:3]([CH2:11][N:12]=[C:13]=[O:14])C=1.C1(CN=C=O)C(C[N:22]=[C:23]=[O:24])=CC=CC=1>>[CH2:1]([N:22]=[C:23]=[O:24])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:11][N:12]=[C:13]=[O:14]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC(=CC(=C1)CN=C=O)CN=C=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=1(C(=CC=CC1)CN=C=O)CN=C=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The same isocyanuration reaction as in Production Example 1
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCN=C=O)N=C=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
